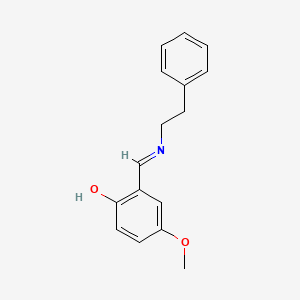

(E)-4-methoxy-2-((phenethylimino)methyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-methoxy-2-((phenethylimino)methyl)phenol is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.317. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with estrogen receptors

Mode of Action

It’s known that similar compounds can bind to their targets and activate expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner . This suggests that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may interact with its targets in a similar way, leading to changes in gene expression.

Biochemical Pathways

Phenolic compounds, which this compound is a part of, are known to be involved in various metabolic processes . They can influence the pharmacokinetics of different drugs by controlling their transfer and metabolism .

Pharmacokinetics

It’s known that phenolic compounds are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the phenolic compounds and thus their pharmacological action .

Result of Action

Similar compounds have been found to have high sensibility for the detection of iodide ions, with the absorption intensity changing due to the formation of a complex . This suggests that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with iodide ions was explored by UV–Vis spectroscopy, suggesting that light exposure could potentially influence its action . Additionally, the compound’s action could also be influenced by the presence of other ions in its environment .

Biologische Aktivität

(E)-4-methoxy-2-((phenethylimino)methyl)phenol, a Schiff base compound, has garnered attention in recent years due to its potential biological activities. These include antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-methoxy-2-hydroxybenzaldehyde with phenethylamine. The reaction can be conducted in various solvents, with ethanol and water being common choices. The resulting compound is characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS).

Key Characteristics

- Yield : High yields (up to 95%) have been reported for the synthesis of similar Schiff bases.

- Physical Properties : The compound often appears as a solid with a melting point ranging from 128°C to 130°C and is soluble in organic solvents but slightly soluble in water.

- Spectral Data : FTIR typically shows characteristic peaks for imine groups around 1590 cm−1, while NMR provides insights into the molecular structure through chemical shifts indicative of protons in the imine and aromatic regions.

Antioxidant Activity

Antioxidant properties are crucial for evaluating the potential health benefits of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess this activity.

| Compound | EC50 (ppm) |

|---|---|

| This compound | 10.46 |

| Ascorbic Acid | 5.0 |

The EC50 value indicates that this compound exhibits significant antioxidant activity, although it is less potent than ascorbic acid.

Anti-inflammatory Activity

Research has demonstrated that Schiff base derivatives can exhibit anti-inflammatory effects. A study on related compounds showed that derivatives with specific amine substitutions had enhanced anti-inflammatory properties compared to their parent compounds.

| Compound | Inhibition (%) | Standard |

|---|---|---|

| Aminomethyl derivatives | >70% | Diclofenac Sodium |

The aminomethyl derivatives of similar Schiff bases showed higher anti-inflammatory activity than diclofenac sodium, indicating that structural modifications can significantly enhance biological efficacy.

Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including HeLa cells. The MTT assay results indicated moderate cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25.0 | HeLa |

| Doxorubicin | 0.002 | HeLa |

The IC50 value suggests that while the compound has potential anticancer properties, it is significantly less potent than doxorubicin, a standard chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of Schiff bases like this compound is often influenced by their molecular structure. Studies suggest that modifications at the phenyl ring or variations in the amine component can enhance antioxidant and anticancer activities. For instance, introducing electron-donating groups may improve the electron density on the nitrogen atom, enhancing reactivity towards free radicals.

Eigenschaften

IUPAC Name |

4-methoxy-2-(2-phenylethyliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-7-8-16(18)14(11-15)12-17-10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZYBWFTLXUVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.